Ahx-FSQn(boro)Bpg

CAS No.:

Cat. No.: VC14480970

Molecular Formula: C33H55BBrN7O9

Molecular Weight: 784.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H55BBrN7O9 |

|---|---|

| Molecular Weight | 784.5 g/mol |

| IUPAC Name | [(1S)-1-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-bromobutyl]boronic acid |

| Standard InChI | InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1 |

| Standard InChI Key | AKGOAAVLALZKCN-JSLVBRCRSA-N |

| Isomeric SMILES | B([C@@H](CCCBr)NC(=O)[C@H](CCCC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |

| Canonical SMILES | B(C(CCCBr)NC(=O)C(CCCC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |

Introduction

Structural Composition and Design Rationale

Molecular Architecture

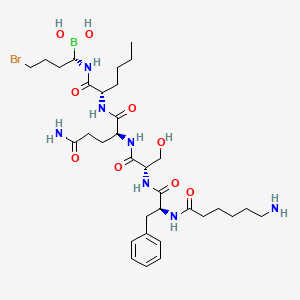

Ahx-FSQn(boro)Bpg is a tetrapeptide (Phe-Ser-Gln-Bpg) modified with boronic acid at the C-terminal bromopropylglycine (Bpg) and an N-terminal aminohexanoic acid (Ahx) linker. The sequence follows the convention:

Ahx-Phe-Ser-Gln-(boro)Bpg

-

Ahx (6-aminohexanoic acid): A non-natural amino acid serving as a spacer for conjugating radiolabels or chelators .

-

Phe-Ser-Gln: A tripeptide backbone optimized through earlier structure-activity relationship (SAR) studies, with Ser and Gln enhancing PSA binding via polar interactions .

-

(boro)Bpg: A boronic acid analog of 3-bromopropylglycine, where the bromine atom facilitates halogen bonding with PSA’s S1 pocket residues (Ser189, Ser226, Thr190) .

Halogen Bonding and Selectivity

The S1 pocket of PSA exhibits a shallow, polar environment distinct from chymotrypsin’s hydrophobic cavity . Docking studies revealed that Bpg’s bromine forms a halogen bond with the backbone carbonyl of Ser189, while its boronic acid moiety covalently binds the catalytic serine (Ser195) . This dual interaction confers selectivity:

In contrast, phenylalanine-based analogs (e.g., Ahx-FSQn(boro)F) show 450-fold greater affinity for chymotrypsin due to steric and electrostatic mismatches in PSA’s S1 pocket .

Synthesis and Characterization

Solid-Phase Peptide Synthesis

The compound was synthesized via Fmoc-based solid-phase methods :

-

Peptide Assembly: Sequential coupling of Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, and Ahx on Rink amide resin.

-

Boronic Acid Incorporation: (1R)-1-amino-4-bromobutan-1-ylboronic acid pinanediol ester was conjugated via amide bond formation.

-

Deprotection: Cleavage from resin using TFA/H₂O/TIPS (95:2.5:2.5) removed side-chain protections, while boronic acid remained pinanediol-protected in some analogs .

Analytical Data

Purification by reverse-phase HPLC yielded >95% purity, with mass spectrometry confirming molecular ions (Table 1) :

| Inhibitor | Retention Time (min) | [M+H]⁺ (m/z) |

|---|---|---|

| Ahx-FSQn(boro)Bpg | 22.9 | 786.5 |

| Ahx-FSQn(boro-Pin)Bpg | 30.2 | 917.9 |

Biological Evaluation

In Vitro Inhibition Kinetics

PSA inhibition was measured using fluorogenic substrates (e.g., Mu-Phe-Ser-Arg-AMC), with Kᵢ values determined via Dixon plots (Table 2) :

| Inhibitor | Kᵢ (PSA, nM) | Kᵢ (Chymotrypsin, nM) | Selectivity Ratio |

|---|---|---|---|

| Ahx-FSQn(boro)Bpg | 72.29 | 580.72 | 8.03 |

| Ahx-FSQn(boro)F | 61.48 | 0.135 | 0.002 |

The boronic acid moiety enhanced potency 10-fold compared to aldehyde-based inhibitors (e.g., SSKLQ-CHO, Kᵢ = 45 µM) .

In Vivo Pharmacokinetics and Biodistribution

Serum Stability

Despite Ahx’s hydrophobicity, the inhibitor exhibited a short half-life (t₁/₂ = 12 min) in murine models due to rapid renal clearance . Pinanediol-protected analogs (e.g., Ahx-FSQn(boro-Pin)Bpg) prolonged t₁/₂ to 45 min but compromised PSA affinity (Kᵢ = 73.33 nM) .

Tumor Uptake

¹²⁵I-labeled Ahx-FSQn(boro)Bpg showed low tumor accumulation (0.5% ID/g at 1 h) compared to liver (15% ID/g) and kidneys (30% ID/g), likely due to poor membrane permeability .

Therapeutic and Diagnostic Implications

PSA Modulation

In xenograft models, daily dosing (10 mg/kg) reduced serum PSA by 40% without affecting tumor volume, implicating PSA as a survival factor rather than a growth driver .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume